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Introduction
Inotuzumab ozogamicin (trade name: Besponsa) is an antibody-drug conjugate (ADC)

approved for the treatment of relapsed or refractory CD22-positive B-cell precursor acute

lymphoblastic leukemia (ALL).[1][2][3] It represents a significant therapeutic advancement,

combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a

calicheamicin derivative.[2][4] This document provides a detailed overview of the

development, mechanism of action, clinical trial data, and administration protocols for

inotuzumab ozogamicin, intended to serve as a comprehensive resource for professionals in

the field of oncology and drug development.

Mechanism of Action
Inotuzumab ozogamicin is a CD22-directed ADC.[5] The humanized IgG4 monoclonal antibody

component, inotuzumab, specifically targets the CD22 antigen, which is expressed on the

surface of B-cells in over 90% of patients with B-cell ALL.[6] The antibody is covalently linked to

N-acetyl-gamma-calicheamicin, a potent cytotoxic agent, via an acid-cleavable linker.[4][5][7]

The mechanism of action involves a multi-step process:
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Binding: The ADC binds to the CD22 receptor on the surface of malignant B-cells.[2][6]

Internalization: Upon binding, the entire ADC-CD22 complex is internalized into the cell.[6][7]

Payload Release: Inside the cell's lysosomes, the acidic environment cleaves the linker,

releasing the N-acetyl-gamma-calicheamicin payload.[2][6][7]

DNA Damage: The released calicheamicin translocates to the nucleus and binds to the

minor groove of DNA, causing double-strand breaks.[5][6][7]

Apoptosis: This irreversible DNA damage induces cell cycle arrest and triggers programmed

cell death (apoptosis).[5][6][8]
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Caption: Mechanism of Action of Inotuzumab Ozogamicin.
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Preclinical Development
Preclinical studies were instrumental in establishing the rationale for the clinical development of

inotuzumab ozogamicin.

In Vitro Studies: Initial research demonstrated that inotuzumab ozogamicin induced potent,

CD22-dependent cytotoxicity in various B-cell malignancy cell lines. The cell death was

confirmed to be mediated by calicheamicin-induced apoptosis.[7]

In Vivo Models: In animal models of non-Hodgkin's lymphoma (NHL), inotuzumab

ozogamicin demonstrated significant tumor regression, both as a single agent and in

combination with rituximab.[9] The ADC's ability to specifically deliver the cytotoxic payload

to tumor cells while minimizing systemic exposure improved its therapeutic index compared

to the unconjugated toxin.[7]

Pharmacology: The mechanism of action, inducing DNA double-strand breaks, was found to

be independent of the cell cycle, suggesting potential efficacy against less aggressive,

slower-proliferating lymphomas.[9]

Clinical Development
The clinical development program for inotuzumab ozogamicin has encompassed Phase I, II,

and III trials, primarily focusing on relapsed/refractory ALL.

Phase I Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), safety profile,

and pharmacokinetic properties of inotuzumab ozogamicin.

Adults: An early dose-escalation study established the MTD at 1.8 mg/m² per cycle.[7]

Pediatrics: A Phase I study in pediatric patients with relapsed/refractory CD22-positive ALL

(ITCC-059) established the recommended Phase 2 dose (RP2D) as 1.8 mg/m² per course,

consistent with the adult dose.[10] This study showed a high overall response rate of 80%.

[10] Another Phase I study in Japan (INO-Ped-ALL-1) confirmed the tolerability and efficacy

at this dose level in a pediatric population.[11]
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Phase II Trials
Phase II trials aimed to evaluate the efficacy and further characterize the safety of inotuzumab

ozogamicin in specific patient populations.

Pediatrics (AALL1621): The Children's Oncology Group (COG) AALL1621 trial, a single-arm

Phase II study, enrolled patients aged 1-21 years with relapsed/refractory CD22-positive B-

ALL.[12][13] The trial demonstrated significant efficacy, providing a bridge to potentially

curative therapies like hematopoietic stem cell transplantation (HSCT).[13][14]

Minimal Residual Disease (MRD): A Phase II trial investigated the use of inotuzumab

ozogamicin in ALL patients in complete remission but with detectable MRD.[15][16] The

study found that the drug was effective at eradicating MRD, with a 69% response rate (MRD

negativity), leading to favorable survival outcomes.[15][16]

Table 1: Key Phase II Clinical Trial Results

Trial Identifier AALL1621[12][13]

Patient Population
Pediatric/Adolescent (1-21 years) with R/R

CD22+ B-ALL

Number of Patients (evaluable) 48

Primary Endpoint
Complete Remission (CR) or CR with

incomplete count recovery (CRi) rate

CR/CRi Rate after Cycle 1 58.3%

MRD Negativity (<0.01%) in Responders 66.7%

Key Adverse Events
Delayed count recovery, elevated liver enzymes

(ALT, hyperbilirubinemia).[12]

Phase III Trial (INO-VATE ALL)
The pivotal, open-label, randomized Phase III trial, INO-VATE ALL (Study 1022), compared the

efficacy and safety of inotuzumab ozogamicin with standard intensive chemotherapy in adult

patients with relapsed or refractory CD22-positive ALL.[17][18][19]
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Experimental Protocol: INO-VATE ALL Study Design

Objective: To compare the efficacy (complete remission and overall survival) and safety of

inotuzumab ozogamicin versus investigator's choice of standard of care (SoC)

chemotherapy.[20][21]

Patient Population: 326 adult patients with relapsed or refractory CD22-positive B-cell

precursor ALL who had received one or two prior induction chemotherapy regimens.[18]

[19][22]

Randomization: Patients were randomized 1:1 to receive either inotuzumab ozogamicin or

SoC chemotherapy (options included FLAG, ara-C plus mitoxantrone, or high-dose ara-C).

[23]

Treatment Arms:

Inotuzumab Ozogamicin Arm: Received 1.8 mg/m² per 21-28 day cycle (0.8 mg/m² on

Day 1, 0.5 mg/m² on Days 8 and 15) for up to 6 cycles.[19]

Standard of Care (SoC) Arm: Received investigator's choice of intensive chemotherapy.

Primary Endpoints: Complete remission with or without incomplete hematologic recovery

(CR/CRi) and Overall Survival (OS).[17][18][21]

Secondary Endpoints: Included duration of remission, progression-free survival (PFS),

rate of MRD negativity, and rate of subsequent HSCT.[21]
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Caption: Simplified workflow of the Phase III INO-VATE ALL clinical trial.
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Results: The INO-VATE ALL study met its primary endpoint, demonstrating superior efficacy

for inotuzumab ozogamicin compared to standard chemotherapy.

Table 2: Efficacy Results

from the INO-VATE ALL

Phase III Trial

Endpoint
Inotuzumab Ozogamicin

(n=164)

Standard Chemotherapy

(n=162)

CR/CRi Rate
80.7%[18] (73.8% in final

analysis[19])

29.4%[18] (30.9% in final

analysis[19])

MRD Negativity Rate (among

responders)
78.4%[18] 28.1%[18]

Median Progression-Free

Survival (PFS)
5.0 months 1.8 months

Median Overall Survival (OS) 7.7 months[18] 6.7 months[18]

Patients Proceeding to HSCT 41%[18] 11%[18]

Application Protocols: Dosing and Administration
Proper dosing and administration are critical for maximizing efficacy and managing toxicity.

Premedication and Cytoreduction
Premedication: To minimize infusion-related reactions, premedication with a corticosteroid,

an antipyretic, and an antihistamine is recommended prior to each dose.[1][24][25]

Cytoreduction: For patients with high circulating blast counts (≥10,000/mm³), cytoreduction

with agents like hydroxyurea, steroids, or vincristine is recommended before the first dose to

reduce the risk of tumor lysis syndrome (TLS).[1][24]

Dosing Regimen
Inotuzumab ozogamicin is administered as an intravenous infusion over one hour.[1][25] The

dosing is divided into cycles, with adjustments made based on patient response.

ADC Development & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.pfizer.com/news/press-release/press-release-detail/pfizer_announces_final_results_from_inotuzumab_ozogamicin_pivotal_phase_3_study_in_adults_with_relapsed_refractory_acute_lymphoblastic_leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC6618133/
https://www.pfizer.com/news/press-release/press-release-detail/pfizer_announces_final_results_from_inotuzumab_ozogamicin_pivotal_phase_3_study_in_adults_with_relapsed_refractory_acute_lymphoblastic_leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC6618133/
https://www.pfizer.com/news/press-release/press-release-detail/pfizer_announces_final_results_from_inotuzumab_ozogamicin_pivotal_phase_3_study_in_adults_with_relapsed_refractory_acute_lymphoblastic_leukemia
https://www.pfizer.com/news/press-release/press-release-detail/pfizer_announces_final_results_from_inotuzumab_ozogamicin_pivotal_phase_3_study_in_adults_with_relapsed_refractory_acute_lymphoblastic_leukemia
https://www.pfizer.com/news/press-release/press-release-detail/pfizer_announces_final_results_from_inotuzumab_ozogamicin_pivotal_phase_3_study_in_adults_with_relapsed_refractory_acute_lymphoblastic_leukemia
https://www.pfizer.com/news/press-release/press-release-detail/pfizer_announces_final_results_from_inotuzumab_ozogamicin_pivotal_phase_3_study_in_adults_with_relapsed_refractory_acute_lymphoblastic_leukemia
https://www.pfizer.com/news/press-release/press-release-detail/pfizer_announces_final_results_from_inotuzumab_ozogamicin_pivotal_phase_3_study_in_adults_with_relapsed_refractory_acute_lymphoblastic_leukemia
https://www.pfizer.com/news/press-release/press-release-detail/pfizer_announces_final_results_from_inotuzumab_ozogamicin_pivotal_phase_3_study_in_adults_with_relapsed_refractory_acute_lymphoblastic_leukemia
https://labeling.pfizer.com/ShowLabeling.aspx?id=14545
https://besponsa.pfizerpro.com/dosing
https://healthtree.org/follicular-lymphoma/medications/inotuzumab-ozogamicin
https://labeling.pfizer.com/ShowLabeling.aspx?id=14545
https://besponsa.pfizerpro.com/dosing
https://labeling.pfizer.com/ShowLabeling.aspx?id=14545
https://healthtree.org/follicular-lymphoma/medications/inotuzumab-ozogamicin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cycle 1 (3 weeks, may be extended to 4):

Total Dose: 1.8 mg/m²

Day 1: 0.8 mg/m²[1][26]

Day 8: 0.5 mg/m²[1][26]

Day 15: 0.5 mg/m²[1][26]

Subsequent Cycles (4 weeks):

For patients who achieve CR or CRi:

Total Dose: 1.5 mg/m²

Day 1: 0.5 mg/m²[1][26]

Day 8: 0.5 mg/m²[1][26]

Day 15: 0.5 mg/m²[1][26]

For patients who DO NOT achieve CR or CRi:

Total Dose: 1.8 mg/m²

Day 1: 0.8 mg/m²[1][26]

Day 8: 0.5 mg/m²[1][26]

Day 15: 0.5 mg/m²[1][26]

Treatment should be discontinued if a patient does not achieve CR or CRi within 3 cycles.[1]

For patients proceeding to HSCT, 2-3 cycles are recommended, while those not proceeding to

HSCT may receive a maximum of 6 cycles.[1][22]
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Start Treatment

Cycle 1 (1.8 mg/m² total)
Day 1: 0.8 mg/m²
Day 8: 0.5 mg/m²

Day 15: 0.5 mg/m²

Achieved CR/CRi?

Subsequent Cycles (1.5 mg/m² total)
Day 1: 0.5 mg/m²
Day 8: 0.5 mg/m²

Day 15: 0.5 mg/m²

Yes

Subsequent Cycles (1.8 mg/m² total)
Day 1: 0.8 mg/m²
Day 8: 0.5 mg/m²

Day 15: 0.5 mg/m²

No

Continue up to 6 cycles
or bridge to HSCT
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Caption: Dosing protocol for Inotuzumab Ozogamicin based on patient response.

Reconstitution and Administration Protocol
Reconstitution: Reconstitute each single-dose vial with 4 mL of Sterile Water for Injection to

obtain a concentration of 0.25 mg/mL.[26] Swirl gently; do not shake.

Dilution: Withdraw the required volume from the vial(s) and further dilute in a 50 mL infusion

bag of 0.9% Sodium Chloride Injection to a final concentration between 0.01 to 0.1 mg/mL.

[27]
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Administration: Infuse the diluted solution intravenously over 60 minutes at room

temperature.[28] Protect the solution from light during administration.[27] The total time from

reconstitution to the end of administration should not exceed 8 hours.[26]

Monitoring: Patients should be observed during the infusion and for at least one hour after

completion for signs of infusion-related reactions.[1]

Safety Profile and Management
The safety profile of inotuzumab ozogamicin has been well-characterized, with specific

warnings and precautions.
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Table 3: Common and Serious Adverse

Reactions

Most Common Adverse Reactions (≥20%)

Thrombocytopenia, neutropenia, anemia,

leukopenia, infection, pyrexia (fever), nausea,

vomiting, headache, hemorrhage, fatigue,

abdominal pain, increased liver transaminases,

hyperbilirubinemia.[29]

Serious Adverse Reactions

Hepatotoxicity, including Veno-occlusive

Disease (VOD)/Sinusoidal Obstruction

Syndrome (SOS): This is a major risk, with fatal

and life-threatening cases reported, particularly

in patients who undergo HSCT after treatment.

[23][29] Close monitoring of liver function is

critical.

Increased Post-HSCT Non-Relapse Mortality

(NRM): A higher rate of NRM was observed in

patients who received inotuzumab ozogamicin

prior to HSCT compared to chemotherapy.[6]

[29]

Myelosuppression: Severe, life-threatening, and

fatal complications from myelosuppression,

including infections and hemorrhagic events,

can occur.[6][29]

Infusion-Related Reactions: Generally mild to

moderate, but can require interruption or

discontinuation of treatment.[6][29]

QT Interval Prolongation: Can occur in a small

percentage of patients; ECG and electrolyte

monitoring are recommended, especially for at-

risk patients.[6][22]

Management of Toxicities: Dose interruption, reduction, or permanent discontinuation may be

required to manage adverse events.[24] If the dose is reduced due to toxicity, it should not be
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re-escalated.[24]

Conclusion
Inotuzumab ozogamicin (Besponsa) is a potent, targeted therapy that has demonstrated

superior efficacy compared to standard chemotherapy for adults with relapsed or refractory

CD22-positive B-cell precursor ALL. Its development from preclinical models to a successful

Phase III trial highlights the potential of the ADC platform in oncology. The detailed protocols for

administration and toxicity management are essential for its safe and effective use in the

clinical setting. Ongoing research continues to explore its role in combination therapies and in

other patient populations, aiming to further improve outcomes for patients with this challenging

disease.[30][31]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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